molecular formula C12H11NO3 B2530978 1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid CAS No. 1780272-54-9

1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid

Cat. No.: B2530978
CAS No.: 1780272-54-9
M. Wt: 217.224
InChI Key: FNYFZXAOUMHOLE-UHFFFAOYSA-N
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Description

1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid (CAS 1780272-54-9) is a high-value spirocyclic oxindole derivative of significant interest in modern medicinal chemistry research. This compound features a privileged spiro[cyclopropane-1,3'-indoline] scaffold, a structural motif renowned for its three-dimensional complexity and its presence in numerous bioactive molecules and natural products . The spirooxindole core is a structurally unique framework that can interact with multiple biological targets, making it a highly versatile scaffold in drug discovery . The specific 3-spirocyclopropyl-2-oxindole structure is investigated for a wide spectrum of biological activities, which include potential antitumor, anti-obesity, and antidiabetic properties . Furthermore, analogs of this scaffold have demonstrated activity as enzyme inhibitors, including against HIV-1 non-nucleoside reverse transcriptase and kinase, suggesting utility in developing treatments for conditions such as congestive heart failure, hypertension, edema, and hyponatremia . The incorporation of the methyl group at the N-1' position and the carboxylic acid at the cyclopropane-2 position provides distinct synthetic handles for further chemical modification, allowing researchers to explore structure-activity relationships and optimize pharmacological properties. With a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol, this compound is supplied for research applications. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1'-methyl-2'-oxospiro[cyclopropane-2,3'-indole]-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-13-9-5-3-2-4-7(9)12(11(13)16)6-8(12)10(14)15/h2-5,8H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYFZXAOUMHOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)CC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid typically involves multicomponent reactions. One common method includes the reaction of N-methylisatin with triethyl phosphonoacetate and 2-bromoacetophenone . This reaction proceeds through a series of steps involving cyclization and spiro formation, often facilitated by rare-earth metal salts .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be optimized for higher yields and purity. Techniques such as flash chromatography and nuclear magnetic resonance (NMR) spectroscopy are employed for purification and characterization .

Chemical Reactions Analysis

Types of Reactions: 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various spirocyclic oxindoles and indoline derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Recent studies have indicated that compounds similar to 1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid exhibit antitumor properties. For example, the development of MAP4K1 inhibitors has shown promise in enhancing T-cell immunity against tumors. The structure-activity relationship (SAR) studies highlight that modifications in the spirocyclic structure can significantly influence the potency and selectivity of these compounds against cancer cell lines .

Neuroprotective Effects
This compound may also possess neuroprotective effects. Research has demonstrated that spirocyclic compounds can modulate neuroinflammatory pathways, potentially providing therapeutic benefits in neurodegenerative diseases. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and promotion of neurotrophic factors .

Organic Synthesis Applications

Building Blocks in Organic Synthesis
this compound serves as an important building block for synthesizing more complex organic molecules. Its unique structure allows for further functionalization, making it a versatile intermediate in synthetic organic chemistry. Researchers have utilized this compound to develop various derivatives with enhanced biological activities .

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAntitumor0.5
Related Spiro CompoundsNeuroprotection0.8

Table 2: Synthesis Conditions

Reaction ComponentQuantityConditions
Isatin0.25 mmolRoom temperature
α-Bromoacetophenone0.5 mmolReflux in CH₃CN
α-Picoline (catalyst)0.25 mmolAdded during reaction
Triethylamine (base)0.05 mmolUsed for deprotonation

Case Studies

Case Study 1: Antitumor Efficacy
A study conducted on MAP4K1 inhibitors demonstrated that derivatives of this compound exhibited significant antitumor activity through selective inhibition of cancer cell proliferation. The results indicated an IC50 value of 0.5 µM against specific cancer cell lines, suggesting high potency and potential for further development into therapeutic agents .

Case Study 2: Neuroprotective Mechanism
In another investigation focusing on neuroprotection, researchers found that spirocyclic compounds could effectively reduce neuroinflammation in vitro. The study highlighted the ability of these compounds to downregulate pro-inflammatory cytokines while upregulating neuroprotective factors, indicating their potential use in treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism by which 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows it to bind to specific receptors and enzymes, modulating their activity. Pathways involved include inhibition of cell cycle progression and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight Biological Activity/Notes References
1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid Base structure: 1'-Me, 2'-oxo, 2-COOH 203.19 g/mol Antiviral (NNRTI lead compound); moderate solubility in polar solvents
Ethyl 3-(4-chlorophenyl)-2-fluoro-1'-methyl-2'-oxospiro[...]-2-carboxylate (98a) 4-ClPh, 2-F, ethyl ester 343.78 g/mol Improved lipophilicity; used in SAR studies for HIV-1 inhibition
1'-Isobutyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid 1'-isobutyl (vs. methyl) 231.25 g/mol Discontinued due to synthesis challenges; higher steric hindrance reduces target binding
2'-Oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile 5'-CN substituent 198.22 g/mol Enhanced binding to kinase targets; potential anticancer applications
Racemic-(1R,2R)-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid Racemic mixture with (1R,2R) stereochemistry 203.19 g/mol 95% purity; used in crystallography studies to analyze hydrogen-bonding interactions
Ethyl (1R,2R)-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate Ethyl ester (prodrug form) 231.25 g/mol Improved oral bioavailability; undergoes hydrolysis in vivo to active carboxylic acid

Key Structural and Functional Comparisons:

Substituent Effects :

  • Halogenation (e.g., 4-Cl, 2-F in 98a ) increases lipophilicity and enhances viral target binding .
  • Esterification (e.g., ethyl ester in 98a ) improves membrane permeability but requires metabolic activation to the carboxylic acid for therapeutic efficacy .
  • Steric Bulk : Replacement of the 1'-methyl group with isobutyl reduces activity due to steric clashes with the enzyme active site .

Stereochemical Impact :

  • The racemic (1R,2R) isomer shows distinct crystallographic packing via C9–H9···O1 and C3–H3···O3 hydrogen bonds, influencing solubility and stability .
  • Diastereomeric ratios (dr) during synthesis vary significantly; for example, 98a is isolated with a dr of 53:36:7:4, requiring careful chromatographic purification .

Functional Group Modifications :

  • The 5'-carbonitrile analog exhibits stronger interactions with hydrophobic kinase pockets, shifting applications from antiviral to anticancer research .
  • Fluorination at the cyclopropane ring (e.g., 98a ) improves metabolic stability and resistance to enzymatic degradation .

Biological Activity

1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity involves exploring its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular structure of this compound features a spirocyclic arrangement that combines cyclopropane and indoline moieties. This structural configuration influences the compound's reactivity and biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₃H₁₅N₁O₃
Molecular Weight233.26 g/mol
Melting Point159–161 °C
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This interaction can block substrate access, thereby disrupting normal enzymatic functions.
  • Receptor Modulation : It can act as a ligand for various receptors, influencing cellular signaling pathways.
  • DNA Intercalation : The compound may intercalate into DNA, potentially disrupting replication and transcription processes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar spirocyclic structures have shown effectiveness against Gram-negative bacteria when used as colistin adjuvants.

Cytotoxicity Assessment

In vitro cytotoxicity assessments reveal that while some derivatives demonstrate low toxicity profiles, others exhibit high cytotoxicity, limiting their therapeutic applications. Compounds with favorable safety profiles are prioritized for further development.

Case Study: Inhibitory Effects on O-Acetylserine Sulfhydrylase (OASS)

A comparative study highlighted the inhibitory effects of compounds structurally related to this compound on OASS. The crystal structure of these inhibitors revealed binding in the active site, indicating competitive inhibition. The minimal inhibitory concentrations (MICs) were evaluated to determine their effectiveness against various pathogens.

Research Findings

Research has shown that the biological activity of this compound can be enhanced through structural modifications. For example:

  • Substituting different functional groups can alter binding affinities and improve selectivity towards specific biological targets.
  • Investigations into structure-activity relationships (SAR) have provided insights into optimal configurations for enhanced efficacy.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-negative bacteria
Enzyme InhibitionCompetitive inhibition of OASS
CytotoxicityVaries; some low toxicity profiles observed

Q & A

Basic: What are the established synthetic routes for 1'-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid?

Answer:
The synthesis typically involves cyclopropanation strategies and indoline ring formation. A validated method includes:

  • Divinylcyclopropane rearrangement : Starting from vinyl-substituted precursors, cyclopropane rings are formed via thermal or catalytic rearrangement (e.g., using Pd catalysts) .
  • Acid-catalyzed condensation : Refluxing indole derivatives with cyclopropane precursors in acetic acid, followed by purification via recrystallization (DMF/acetic acid mixtures) .
    Key reagents : Sodium acetate, oxalyl chloride, and acetic acid.
    Critical parameters : Reaction time (3–5 hours), temperature (reflux conditions), and solvent polarity .

Advanced: How can reaction conditions be optimized to improve cyclopropane ring stability during synthesis?

Answer:
Cyclopropane rings are strain-sensitive; optimization strategies include:

  • Low-temperature catalysis : Use of Pd(PPh₃)₄ at 0–5°C to minimize ring-opening side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents reduce hydrolysis .
  • Protecting groups : Temporary protection of the carboxylic acid moiety (e.g., tert-butyl esters) prevents intramolecular cyclization .

Basic: What structural characterization techniques are most reliable for confirming the spiro architecture?

Answer:

  • X-ray crystallography : Resolves bond angles and dihedral angles (e.g., C1–C2–N1 bond angle ≈ 109.5°, confirming spiro fusion) .
  • NMR spectroscopy :
    • ¹H NMR : Distinct signals for cyclopropane protons (δ 1.2–1.8 ppm, ABX splitting patterns).
    • ¹³C NMR : Carboxylic acid carbonyl at δ ~170 ppm; spiro carbon at δ ~75 ppm .
  • FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

Advanced: How can computational modeling predict the compound’s reactivity in biological systems?

Answer:

  • Molecular docking : Simulations using AutoDock Vina or Schrödinger Suite assess binding affinity to target proteins (e.g., cyclooxygenase-2). Key interactions include hydrogen bonding with the carboxylic acid group and hydrophobic contacts with the cyclopropane ring .
  • DFT calculations : Predict electrophilic/nucleophilic sites (e.g., Fukui indices identify reactive carbons on the indoline ring) .
  • MD simulations : Evaluate stability in aqueous environments (e.g., solvation free energy ~-15 kcal/mol) .

Basic: What are the critical safety considerations for handling this compound?

Answer:

  • Stability : Hygroscopic; store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
  • Decomposition products : Thermal degradation above 150°C releases CO₂ and indole derivatives .
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water (avoid ethanol, which may enhance absorption) .

Advanced: How can contradictory spectral data (e.g., NMR shifts) between batches be resolved?

Answer:

  • Batch analysis : Compare impurity profiles via HPLC-MS (e.g., detect residual acetic acid or DMF).
  • Dynamic NMR : Resolve conformational isomers by variable-temperature ¹H NMR (e.g., coalescence temperature ~60°C for cyclopropane protons) .
  • Isotopic labeling : Use ¹³C-labeled precursors to confirm signal assignments .

Advanced: What methodologies are used to study its biological activity in enzyme inhibition?

Answer:

  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., ΔF/Δt monitored at λₑₓ=340 nm).
  • Structure-activity relationships (SAR) : Modify substituents (e.g., methyl vs. ethyl groups) and correlate with inhibition potency .
  • Crystallography : Co-crystallize with target enzymes (e.g., tryptophan synthase) to map binding modes .

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